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Compound of Interest

Compound Name: Didesmethyl cariprazine

Cat. No.: B1670505

An In-depth Preclinical Characterization of Didesmethyl Cariprazine

Introduction

Cariprazine is a third-generation atypical antipsychotic utilized in the treatment of schizophrenia
and bipolar disorder.[1] Its therapeutic effects are mediated not only by the parent compound
but also by its two major, clinically relevant active metabolites: desmethyl cariprazine (DCAR)
and didesmethyl cariprazine (DDCAR).[2][3] These metabolites are formed through
successive demethylation and possess pharmacological profiles that are highly similar to
cariprazine, thereby contributing significantly to its overall clinical efficacy.[4][5] DDCAR is
particularly noteworthy due to its substantially longer half-life compared to both cariprazine and
DCAR, making its characterization crucial for understanding the long-term therapeutic action of
cariprazine administration.[2][3][6]

This technical guide provides a comprehensive overview of the preclinical characterization of
didesmethyl cariprazine (DDCAR), detailing its metabolism, receptor binding profile,
functional activity, in vivo pharmacodynamics, and pharmacokinetic properties. The information
is intended for researchers, scientists, and drug development professionals engaged in the
fields of pharmacology and neuroscience.

Metabolism of Cariprazine

Cariprazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with
a minor contribution from CYP2D6.[2][3][7] The metabolic pathway involves a two-step
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demethylation process. First, cariprazine is demethylated to form desmethyl cariprazine
(DCAR). Subsequently, DCAR undergoes another demethylation reaction, also mediated by
CYP3A4 and to a lesser extent CYP2D6, to produce the final major active metabolite,
didesmethyl cariprazine (DDCAR).[2][7][8] These metabolites can be further converted into
hydroxyl compounds for excretion.[2]
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Caption: Metabolic pathway of cariprazine to its active metabolites.

Data Presentation
Table 1: In Vitro Receptor Binding Affinity of
Didesmethyl Cariprazine (DDCAR) and Comparators

This table summarizes the binding affinities (pKi values) of DDCAR, DCAR, and Cariprazine at
various human (h) and rat (r) receptors. Higher pKi values indicate stronger binding affinity.
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Receptor ) ) Cariprazine

DDCAR (pKi) DCAR (pKi) . Reference
Target (pKi)
Dopamine
Receptors
hDs 10.2 10.2 9.94 [9]
rDs 9.87 9.87 9.61 [9]
hD2L 9.24 9.24 9.16 [9]
rD2 8.87 8.87 8.87 [9]
Serotonin
Receptors
h5-HT1A 8.52 8.40 8.59 9]
h5-HT2B 9.42 9.22 9.07 [9]
h5-HT2A 7.95 7.95 7.72 [9]

Other Receptors

hHistamine Hi 7.64 7.64 7.64 [9]

hoa 7.52 7.52 7.52 [9]

Data sourced from Kiss et al., 2019.[9] As shown, DDCAR demonstrates high affinity for human
Ds, D2L, and 5-HT2B receptors, with a notable preference for the Ds receptor over the D2
receptor, a selectivity that is higher than that of the parent compound, cariprazine.[4][9]

Table 2: In Vitro Functional Activity of Didesmethyl
Cariprazine (DDCAR)

This table details the functional activity of DDCAR at key human (h) receptors, as determined
by cAMP and [3>S]GTPyS binding assays.
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Efficacy (%

. Potency
Functional of
Receptor Assay Type . (ECsolICso, . Reference
Activity M) Dopamine/S
n
erotonin)
Partial
hD2 cAMP _ 1.6 ~70-80% [9]
Agonist
Partial
hDs cAMP _ 1.0 ~70-80%
Agonist
h5-HT1A cAMP Full Agonist 11 100% [10]
h5-HT2B Antagonist 0% [4][10]
0%
hD2 [3°S]GTPYS Antagonist ICs0=2.4 (Antagonist [71[11]
activity)
0%
hDs [3°SIGTPYS Antagonist ICs0=1.3 (Antagonist [71[11]
activity)
) Higher
Partial ]
h5-HT1A [3°S]GTPYS ) ECso0 =30 efficacy than
Agonist

cariprazine

In cAMP assays, DDCAR acts as a partial agonist at D2 and Ds receptors and a full agonist at

5-HT1A receptors.[11][10] Conversely, in [3>*S]GTPyS binding assays using membranes from

cells expressing human D2 and Ds receptors, DDCAR acts as an antagonist.[4][10] This

difference in observed activity is dependent on the specific cellular environment and signaling

pathway being measured.

Table 3: In Vivo Pharmacodynamic Effects of
Didesmethyl Cariprazine (DDCAR) in Rodents

This table presents the in vivo effects of DDCAR in rodent models, including receptor

occupancy and antipsychotic-like activity.
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Cariprazine
. DDCAR EDso
Test Species EDso (mg/kg, Reference
(mglkg, p.o.)
p.o.)

Amphetamine-
induced Rat 0.66 0.12 [11]
Hyperactivity
Spontaneous
Locomotor Rat 1.8 0.18 [11]
Activity
Receptor

Rat
Occupancy
Ds Receptor Similar to Similar to

Rat o [41[5][10]
Occupancy Cariprazine DDCAR
D2 Receptor Less potent than More potent than

Rat o [41[5][10]
Occupancy Cariprazine DDCAR

Consistent with its D2 receptor binding and functional profile, DDCAR was found to be 3- to 10-
fold less potent than cariprazine in rodent models assessing antipsychotic-like activity.[4][5][10]
However, both compounds showed similar in vivo Ds receptor occupancy in the rat brain.[4][11]

Table 4: Pharmacokinetic Properties of Didesmethyl
Cariprazine (DDCAR)

This table highlights key pharmacokinetic parameters for DDCAR.
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Parameter Value Species Reference
Terminal Half-life (ti/2)  1-3 weeks Human [1][6]
Terminal Half-life (tz/2) 314 - 446 hours Human [12][13]
Time to Steady State 4 - 8 weeks Human [1][14]
Plasma Protein

o 92% - 97% Human [8]
Binding
Systemic Exposure Most prominent

Human [15]

(AUC at steady state) moiety (~64% of total)

DDCAR has a significantly longer terminal half-life (1-3 weeks) than cariprazine (2-4 days),
making it the most prominent circulating active moiety at steady state.[1][6][15]

Experimental Protocols
In Vitro Receptor Binding Assays

» Objective: To determine the binding affinity (Ki) of DDCAR for various neurotransmitter
receptors.

» Methodology: Radioligand binding assays are performed using cell membranes prepared
from cell lines (e.g., CHO, HEK293) stably expressing the specific human or rat receptor of
interest. A fixed concentration of a specific radioligand (e.qg., [*H]raclopride for D2/Ds
receptors) is incubated with the cell membranes in the presence of increasing concentrations
of the test compound (DDCAR). After incubation, bound and free radioligand are separated
by rapid filtration. The radioactivity retained on the filters is measured by liquid scintillation
counting. The concentration of the test compound that inhibits 50% of the specific binding of
the radioligand (ICso) is determined. The Ki value is then calculated from the 1Cso value using
the Cheng-Prusoff equation.[16]

In Vitro Functional Assays

» Objective: To characterize the functional activity of DDCAR as an agonist, antagonist, or
partial agonist.
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e A.[?*S]GTPyS Binding Assay

o Principle: This assay measures the activation of G-protein coupled receptors (GPCRS).

Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Ga subunit.
The use of a non-hydrolyzable GTP analog, [3>*S]GTPyS, allows for the quantification of
this activation.

Methodology: Membranes from cells expressing the target receptor (e.g., hDz, hDs, h5-
HT1A) are incubated with GDP, [3>*S]GTPyS, and the test compound (DDCAR) at various
concentrations.[9] To test for agonist activity, the stimulation of [3>S]GTPyS binding above
baseline is measured. To test for antagonist activity, the ability of the compound to inhibit
the stimulation of [3>°S]GTPyS binding by a known agonist (e.g., dopamine) is measured.[9]
[11] The amount of bound [3°*S]GTPyS is determined by scintillation counting.

. CAMP Accumulation Assay

Principle: This assay measures the downstream effect of GPCR activation on the adenylyl
cyclase signaling pathway. D2 and Ds receptors are typically Gi-coupled, and their
activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP
(CAMP) levels. 5-HT1A receptors are also Gi-coupled.

Methodology: Whole cells expressing the receptor of interest (e.g., CHO-hD2, CHO-hDs)
are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.[9]
Adenylyl cyclase is then stimulated with forskolin to produce a measurable level of CAMP.
The cells are incubated with various concentrations of DDCAR, and the level of
intracellular cAMP is measured, typically using a competitive immunoassay (e.g., HTRF).
A decrease in forskolin-stimulated cAMP levels indicates partial agonist activity at D2/Ds
receptors.[9] For 5-HT1A receptors, agonist activity is measured by the inhibition of
forskolin-stimulated cAMP accumulation.
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Preclinical Characterization Workflow
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Caption: General workflow for preclinical drug characterization.

In Vivo Receptor Occupancy

» Objective: To measure the engagement of DDCAR with its target receptors (D2 and Ds) in
the living brain.

» Methodology: In vivo receptor occupancy studies are conducted in animal models such as
rats or non-human primates.[17][18] Following administration of DDCAR, a radiolabeled
ligand with high affinity for the target receptors (e.g., [**C]raclopride or the Ds-preferring [1*C]-
(+)-PHNO) is injected intravenously.[7][16] Positron Emission Tomography (PET) is then
used to measure the specific binding of the radioligand in brain regions rich in D2 and D3
receptors (e.g., striatum, cerebellum).[16][17] The receptor occupancy of DDCAR is
calculated by comparing the radioligand binding in the drug-treated state to a baseline (drug-
free) scan in the same animal.

Animal Behavioral Models

» Objective: To assess the antipsychotic-like potential of DDCAR.
e Model: Amphetamine-Induced Hyperactivity in Rats.

e Principle: The psychostimulant amphetamine increases locomotor activity by enhancing
dopamine release in the striatum. This hyperactivity is considered a model for the positive
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symptoms of schizophrenia. Antipsychotic drugs that block D2 receptors can attenuate this
effect.

o Methodology: Rats are pre-treated with various oral doses of DDCAR or vehicle. After a set
period, they are administered a subcutaneous injection of d-amphetamine (e.g., 0.5 mg/kg).
[11] Immediately following the amphetamine injection, the animals are placed in activity
monitoring chambers, and their locomotor activity (e.g., distance traveled, beam breaks) is
recorded for a defined period (e.g., 60-90 minutes). The dose of DDCAR that reduces the
amphetamine-induced hyperactivity by 50% (EDso) is then calculated.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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